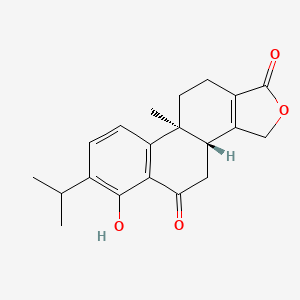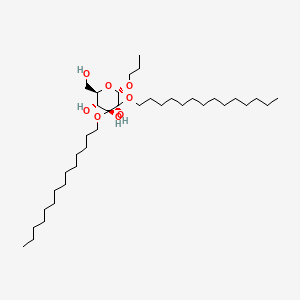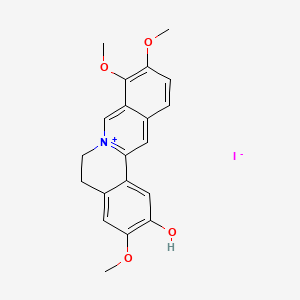
Columbamine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is an organic compound belonging to the class of styrenes, which are organic compounds containing an ethenylbenzene moiety. This compound is characterized by the presence of a phosphoranyl group, which is a phosphorus atom bonded to four oxygen atoms, one of which is double-bonded. The compound has a molecular formula of C9H6O5P and a molecular weight of 224.995 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat beinhaltet typischerweise die Reaktion eines Phenylacrylatderivats mit einem Phosphoroxychlorid-Reagenz unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird dann auf eine bestimmte Temperatur erhitzt, um die Bildung des gewünschten Produkts zu ermöglichen. Das Produkt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflusssysteme. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC), stellt die Produktion von hochwertigen Verbindungen sicher, die für verschiedene Anwendungen geeignet sind .
Chemische Reaktionsanalyse
Reaktionstypen
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen mit verschiedenen funktionellen Gruppen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine ihrer funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2). Die Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden unter kontrollierten Bedingungen verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile oder Elektrophile, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation oxidierte Phosphoranylderivate ergeben, während die Reduktion reduzierte Phosphoranylverbindungen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Phenylacrylatderivaten führen .
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphoranyl derivatives, while reduction may produce reduced phosphoranyl compounds. Substitution reactions can result in a wide range of substituted phenylacrylate derivatives .
Wissenschaftliche Forschungsanwendungen
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Vorstufe für die Synthese komplexerer Moleküle verwendet.
Biologie: Für seine potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften und als Leitverbindung für die Medikamentenentwicklung untersucht.
Industrie: In der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2E)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat: Ähnliche Struktur, jedoch mit einer anderen geometrischen Konfiguration.
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-methylacrylat: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Phenylgruppe.
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-ethylacrylat: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Phenylgruppe.
Einzigartigkeit
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylat ist aufgrund seiner spezifischen geometrischen Konfiguration und des Vorhandenseins einer Phenylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht, einzigartig. Diese Einzigartigkeit macht es wertvoll für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
2007-07-0 |
|---|---|
Molekularformel |
C9H6O5P- |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;iodide |
InChI |
InChI=1S/C9H7O5P/c10-9(11)8(6-14-15(12)13)7-4-2-1-3-5-7/h1-6H,(H,10,11)/p-1/b8-6- |
InChI-Schlüssel |
WSMRUPUEYOBWRC-VURMDHGXSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[I-] |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/OP(=O)=O)/C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=COP(=O)=O)C(=O)[O-] |
Synonyme |
dehydrocorydalmine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


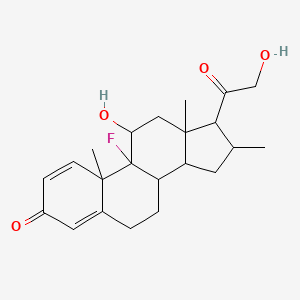


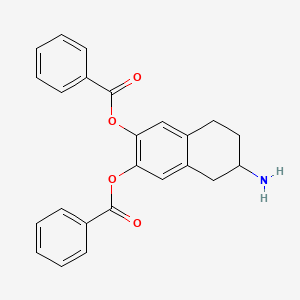
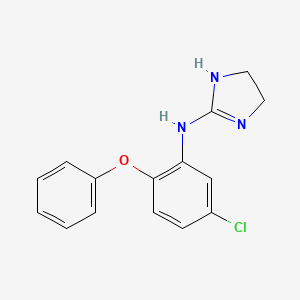

![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)
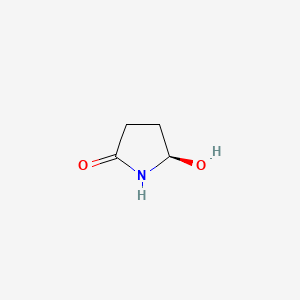
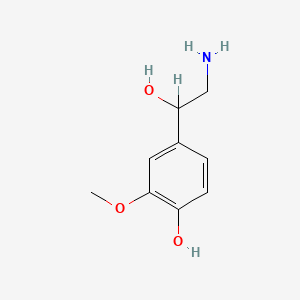
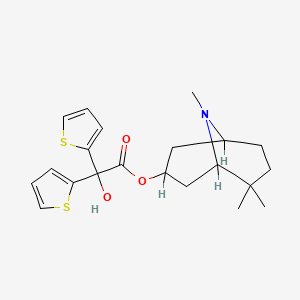
![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)

